2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid
2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid
Brand Name:
Vulcanchem
CAS No.:
943105-28-0
VCID:
VC0368433
InChI:
InChI=1S/C19H20N2O3S/c1-13-6-5-9-17(14(13)2)24-10-11-25-19-20-15-7-3-4-8-16(15)21(19)12-18(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)
SMILES:
CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C
Molecular Formula:
C19H20N2O3S
Molecular Weight:
356.4g/mol
2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid
CAS No.: 943105-28-0
Main Products
VCID: VC0368433
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4g/mol
CAS No. | 943105-28-0 |
---|---|
Product Name | 2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid |
Molecular Formula | C19H20N2O3S |
Molecular Weight | 356.4g/mol |
IUPAC Name | 2-[2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C19H20N2O3S/c1-13-6-5-9-17(14(13)2)24-10-11-25-19-20-15-7-3-4-8-16(15)21(19)12-18(22)23/h3-9H,10-12H2,1-2H3,(H,22,23) |
Standard InChIKey | IAXXFDWDVVVZSA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C |
Canonical SMILES | CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C |
PubChem Compound | 17027940 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume